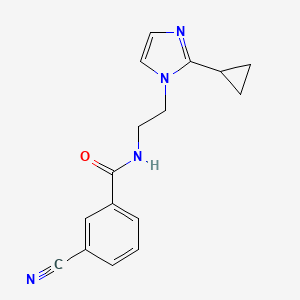

3-cyano-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

3-cyano-N-[2-(2-cyclopropylimidazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O/c17-11-12-2-1-3-14(10-12)16(21)19-7-9-20-8-6-18-15(20)13-4-5-13/h1-3,6,8,10,13H,4-5,7,9H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXYFWMYILBJEBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CN2CCNC(=O)C3=CC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized using glyoxal and ammonia, which react to form glyoxaline, the precursor to imidazole.

Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, which involves the addition of a cyclopropyl group to the imidazole ring.

Attachment of the Benzamide Group: The benzamide group is attached through an amidation reaction, where the imidazole derivative reacts with a benzoyl chloride derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, such as temperature, pressure, and reaction time.

Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-cyano-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

3-cyano-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of 3-cyano-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in various biological processes.

Pathways Involved: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Heterocyclic Core : The target compound’s cyclopropyl-imidazole differs from benzimidazole derivatives (e.g., 36, 37, W1), which may reduce steric bulk and alter electronic properties. Imidazole’s smaller ring size and cyclopropyl substitution could enhance membrane permeability compared to benzimidazoles .

- Substituent Positioning: The 3-cyano group in the target compound contrasts with 4-cyano derivatives (36, 37). This positional variance may influence dipole interactions and binding to hydrophobic enzyme pockets .

- Linker Flexibility : The ethyl linker in the target compound provides greater conformational flexibility compared to rigid benzyl or thioacetamido linkers in W1 and 36/37 .

Physicochemical and Spectroscopic Properties

Q & A

Q. Advanced Research Focus

- Data collection : Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) to capture precise electron density maps .

- SHELX workflows : Employ SHELXD for phase determination and SHELXL for refinement, accounting for twinning or disorder in the cyclopropane moiety .

- Validation tools : Check geometry with PLATON and validate hydrogen bonding via Mercury software .

What biological targets are hypothesized for this compound, and how are binding mechanisms tested?

Advanced Research Focus

Potential targets include:

- GPCRs : Screen against mGluR5 (metabotropic glutamate receptor 5) using cAMP accumulation assays, comparing efficacy to known modulators like CDPPB .

- Enzymes : Test inhibitory effects on cytochrome P450 isoforms (CYP3A4/CYP2D6) using fluorogenic substrates .

- Mechanistic studies : Use surface plasmon resonance (SPR) to quantify binding kinetics (ka/kd) and ITC for thermodynamic profiling .

How can computational modeling optimize this compound's pharmacokinetic properties?

Q. Advanced Research Focus

- ADMET prediction : Use SwissADME to assess logP (target <3), permeability (Caco-2 model), and metabolic stability (CYP450 metabolism scores) .

- Molecular dynamics (MD) : Simulate binding pocket interactions over 100 ns trajectories (GROMACS) to identify residues critical for target engagement .

- Free energy calculations : Apply MM-GBSA to rank derivatives by binding affinity, prioritizing candidates for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.